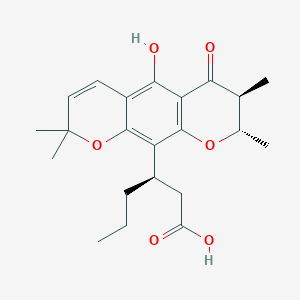

Isoapetalic acid

Description

Properties

Molecular Formula |

C22H28O6 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(3R)-3-[(7S,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid |

InChI |

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13+/m0/s1 |

InChI Key |

JZWLSXINEVHWEP-RWMBFGLXSA-N |

Isomeric SMILES |

CCC[C@H](CC(=O)O)C1=C2C(=C(C3=C1O[C@H]([C@@H](C3=O)C)C)O)C=CC(O2)(C)C |

Canonical SMILES |

CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isoapetalic Acid: Natural Sources, Distribution, and Analysis

This technical guide provides a comprehensive overview of isoapetalic acid, a chromanone derivative found in select plant species. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its natural origins, distribution, and methods for its study.

Natural Sources and Distribution of this compound

This compound is a secondary metabolite primarily found within the plant genus Calophyllum (family Calophyllaceae) and has also been reported in Mesua ferrea (family Calophyllaceae). Its distribution within these plants is not uniform and has been identified in various parts, including the seeds, bark, and leaves.

The Calophyllum genus is a significant source of a variety of bioactive compounds, including numerous chromanone acids like this compound. Species within this genus are tropical trees found in regions from Brazil to Mexico. The presence of this compound has been confirmed in several Calophyllum species, making this genus the primary focus for its isolation.

Mesua ferrea, commonly known as Ceylon ironwood or Nagakesar, is another documented source of this compound. This evergreen tree is native to tropical regions of Asia.

Quantitative Data on this compound

Precise quantitative data on the yield of this compound from its natural sources is limited in the available scientific literature. While numerous studies report the successful isolation of the compound, they often do not specify the starting amount of plant material, making it challenging to calculate an accurate yield. The following table summarizes the available information on the presence of this compound in various plant sources.

| Plant Species | Plant Part | Isolated Amount | Yield | Reference |

| Calophyllum brasiliense | Leaves | 20 mg | Not Specified | [1] |

| Calophyllum blancoi | Seeds | Present | Not Specified | |

| Calophyllum membranaceum | Not Specified | Present | Not Specified | |

| Calophyllum antillanum | Resin | Present | Not Specified | |

| Calophyllum cuneifolium | Bark | Present | Not Specified | |

| Calophyllum pinetorum | Stem Bark, Leaves | Present | Not Specified | |

| Calophyllum incrassatum | Stem Bark | Present | Not Specified | |

| Mesua ferrea | Not Specified | Present | Not Specified |

Note: The lack of standardized reporting on yields highlights a gap in the current research and presents an opportunity for future quantitative studies. The concentration of secondary metabolites like this compound can be influenced by various factors, including the geographical location of the plant, season of collection, and the specific chemotype.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the biosynthesis of structurally related chromanones and xanthones in the Calophyllum genus, a hypothetical pathway can be proposed originating from the shikimate pathway . This pathway is a major route in plants for the synthesis of aromatic amino acids and other aromatic compounds.

The proposed pathway begins with the formation of chorismate via the shikimate pathway. Chorismate is then converted to L-phenylalanine, a key precursor in the phenylpropanoid pathway. Subsequent steps likely involve the condensation of a phenylpropanoid derivative with malonyl-CoA units to form a benzophenone intermediate, which then undergoes cyclization to form the characteristic chromanone scaffold of this compound. Final modifications, such as prenylation and alkylation, would then lead to the final structure of this compound.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and characterization of this compound from plant material, synthesized from methodologies described in the scientific literature.

Extraction

-

Plant Material Preparation: Air-dry the collected plant material (e.g., seeds, bark, or leaves) at room temperature and then grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol or acetone, at room temperature for an extended period (e.g., 72 hours), often with repeated solvent changes.

-

Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation

-

Solvent Partitioning: Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to fractionate the components based on their polarity. This compound is typically found in the less polar fractions.

-

Column Chromatography: Separate the target fraction using column chromatography over silica gel. Elute the column with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Further Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing this compound and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), until a pure compound is obtained.

Characterization

-

Spectroscopic Analysis: Elucidate the structure of the isolated compound using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Biological Activity and Experimental Workflow

This compound has been investigated for its potential biological activities, with some studies reporting cytotoxic effects against various cancer cell lines. The general workflow for screening the biological activity of a natural product like this compound is depicted in the following diagram.

This workflow begins with the isolation and purification of the compound. The purified this compound is then subjected to a battery of in vitro assays to screen for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects. If significant activity is observed, further studies are conducted to elucidate the mechanism of action, which may involve investigating its effects on specific cellular signaling pathways. Promising candidates may then be advanced to in vivo studies using animal models to assess their efficacy and safety, with the ultimate goal of identifying a potential lead compound for drug development.

Conclusion

This compound is a naturally occurring chromanone with a distribution primarily limited to the Calophyllum genus and Mesua ferrea. While its presence in these plants is well-documented, there is a notable lack of quantitative data regarding its yield, representing a key area for future research. The proposed biosynthetic pathway, originating from the shikimate pathway, provides a framework for further investigation into its formation in plants. The generalized protocols for its extraction, isolation, and characterization offer a solid foundation for researchers aiming to work with this compound. Preliminary studies on its biological activity suggest potential cytotoxic effects, warranting further investigation into its mechanism of action and therapeutic potential. This technical guide serves as a valuable resource for the scientific community, consolidating the current knowledge on this compound and highlighting avenues for future exploration.

References

The Putative Biosynthesis of Isoapetalic Acid in Calophyllum: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of isoapetalic acid, a bioactive pyranocoumarin found in the plant genus Calophyllum. Drawing upon transcriptomic data and analogous pathways for related compounds, this document offers researchers, scientists, and drug development professionals a detailed understanding of the molecular journey from primary metabolites to this complex natural product. While the complete pathway is yet to be fully elucidated experimentally, this guide synthesizes the current leading hypotheses and identifies key enzymatic steps and candidate genes, paving the way for future research and biotechnological applications.

Introduction to this compound and the Genus Calophyllum

The genus Calophyllum is a rich source of diverse and biologically active secondary metabolites, particularly pyranocoumarins. This compound, a member of this class, has garnered interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering or synthetic biology approaches, mitigating the reliance on natural sources. The biosynthesis of coumarins in Calophyllum is believed to primarily occur in the leaves and is linked to the well-established phenylpropanoid pathway.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, beginning with the shikimate and phenylpropanoid pathways to generate the core coumarin scaffold, which is then further modified through prenylation and cyclization to form the characteristic pyran ring. The pathway described below is primarily based on the proposed biosynthesis of the structurally related calanolides in Calophyllum brasiliense, as detailed in transcriptomic studies.

Stage 1: Formation of the Coumarin Precursor, Umbelliferone

The initial steps of the pathway are shared with the general phenylpropanoid pathway, leading to the formation of umbelliferone (7-hydroxycoumarin), a key branch-point intermediate for the biosynthesis of various coumarins.

-

Step 1: Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .

-

Step 2: Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

Step 3: p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A to form p-coumaroyl-CoA, a reaction catalyzed by 4-coumarate:CoA ligase (4CL) .

-

Step 4: Ortho-hydroxylation and Lactonization to Umbelliferone: p-Coumaroyl-CoA undergoes ortho-hydroxylation at the C2 position, followed by trans/cis isomerization of the side chain and subsequent intramolecular cyclization (lactonization) to form umbelliferone. This critical step is likely catalyzed by a p-coumaroyl-CoA 2'-hydroxylase (C2'H) .

Stage 2: Modification of the Umbelliferone Core to the Pyranocoumarin Skeleton

Following the formation of umbelliferone, a series of modifications, including prenylation and oxidative cyclization, are proposed to construct the pyranocoumarin backbone of this compound.

-

Step 5: Prenylation of Umbelliferone: Umbelliferone is likely prenylated at the C8 position by a prenyltransferase (PT) , utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This results in the formation of a C8-prenylated umbelliferone intermediate. The prenyl group itself is derived from the methylerythritol phosphate (MEP) pathway.

-

Step 6: Hydroxylation and Cyclization: The prenyl side chain is then thought to undergo hydroxylation, potentially mediated by a cytochrome P450 monooxygenase (CYP450) , followed by an intramolecular cyclization to form the pyran ring. This would lead to a dihydroxydihydropyranocoumarin intermediate.

-

Step 7: Further Modifications to form this compound: Subsequent enzymatic steps, likely involving oxidoreductases and potentially other modifying enzymes, are required to introduce the specific functional groups and stereochemistry of this compound, including the hexanoic acid side chain at the C10 position of the pyranocoumarin core. The precise sequence and nature of these final steps are yet to be determined.

Candidate Genes for this compound Biosynthesis in Calophyllum

Transcriptome analysis of Calophyllum brasiliense has identified several unigenes that are homologous to enzymes known to be involved in coumarin biosynthesis in other plant species. These represent strong candidates for the enzymes catalyzing the proposed steps in this compound biosynthesis.

| Proposed Enzymatic Step | Enzyme Family | Candidate Unigenes from C. brasiliense (Homology-based) |

| Phenylalanine deamination | Phenylalanine ammonia-lyase (PAL) | UN29384, UN29385, UN29386 |

| Cinnamic acid hydroxylation | Cinnamate-4-hydroxylase (C4H) | UN28469 |

| p-Coumaric acid activation | 4-Coumarate:CoA ligase (4CL) | UN31818, UN31819, UN31820 |

| Ortho-hydroxylation | p-Coumaroyl-CoA 2'-hydroxylase (C2'H) | (Not explicitly identified, but a crucial step) |

| Prenylation | Prenyltransferase (PT) | UN36044, UN28345, UN34582 |

| Oxidative Cyclization | Cytochrome P450 monooxygenase (CYP450) | Multiple candidates from various CYP families |

Table 1: Candidate Genes from Calophyllum brasiliense Transcriptome Implicated in Pyranocoumarin Biosynthesis.

Experimental Protocols for Pathway Elucidation

While specific experimental protocols for the functional characterization of the enzymes in the this compound pathway in Calophyllum are not yet published, the following standard methodologies are applicable for future research in this area.

Heterologous Expression and Functional Characterization of Candidate Genes

This workflow is designed to validate the function of the candidate genes identified from transcriptomic data.

Protocol Outline:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from Calophyllum leaves, a primary site of coumarin biosynthesis. First-strand cDNA is synthesized using reverse transcriptase.

-

Gene Cloning: Candidate genes are amplified from the cDNA library using gene-specific primers and cloned into a suitable expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assays: The purified enzyme is incubated with its putative substrate(s) (e.g., umbelliferone and DMAPP for a prenyltransferase) in an appropriate buffer.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and identified by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Kinetic Analysis: Michaelis-Menten kinetics are determined by varying the substrate concentration and measuring the initial reaction velocity to determine Km and Vmax values.

Isotopic Labeling Studies

Feeding experiments with stable isotope-labeled precursors can be used to trace the incorporation of atoms into this compound and its intermediates, providing direct evidence for the proposed pathway.

Protocol Outline:

-

Precursor Synthesis: Synthesize or procure stable isotope-labeled precursors (e.g., 13C-phenylalanine, 2H-umbelliferone).

-

Feeding Experiment: Administer the labeled precursor to Calophyllum seedlings, cell cultures, or detached leaves.

-

Metabolite Extraction: After a specific incubation period, extract the metabolites from the plant material.

-

Analysis: Analyze the extracts using LC-MS to detect the incorporation of the isotopic label into this compound and its proposed intermediates. The mass shift in the detected compounds confirms their origin from the fed precursor.

Future Outlook

The elucidation of the complete biosynthetic pathway of this compound in Calophyllum is an active area of research. The functional characterization of the candidate genes identified through transcriptomics is a critical next step. A thorough understanding of this pathway will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the sustainable production of this and other valuable pyranocoumarins through metabolic engineering and synthetic biology platforms. This will be of significant interest to the pharmaceutical and biotechnology industries for the development of novel therapeutics.

Spectroscopic Profile of Isoapetalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoapetalic acid, a naturally occurring pyranochromanone derivative found in plants of the Calophyllum genus. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery by presenting detailed NMR, MS, and IR data, along with the experimental protocols used for their acquisition.

Chemical Structure

IUPAC Name: 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid.[1] Molecular Formula: C₂₂H₂₈O₆.[1] Molecular Weight: 388.5 g/mol .[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from peer-reviewed literature.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in the searched resources. |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in the searched resources. |

Table 3: Mass Spectrometry (MS) Data of this compound

| Ionization Mode | Precursor Ion (m/z) | Fragmentation Ions (m/z) |

| LC-ESI-QTOF (+) | [M+H]⁺: 389.195 | 329.1708, 287.1229, 273.1062, 231.0654, 213.0590[1] |

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in the searched resources. |

Note: Detailed ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound were not explicitly available in the public domain resources accessed for this guide. The data is reported to be available in the publication "Chromanones and Dihydrocoumarins from Calophyllum blancoi" by Shen et al. (2004), but the full text was not accessible.

Experimental Protocols

The spectroscopic data presented in this guide were obtained through the isolation and characterization of this compound from the seeds of Calophyllum blancoi.[2] The following outlines the general experimental methodologies typically employed for such analyses.

Isolation of this compound

This compound is isolated from the acetone extract of the seeds of Calophyllum blancoi through chromatographic fractionation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei. The sample is dissolved in a deuterated solvent, and chemical shifts are referenced to an internal standard. 2D NMR techniques are also employed for complete structural elucidation.[2]

Mass Spectrometry (MS)

The mass spectral data for this compound was obtained using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry in positive ion mode.[1]

Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum provides information about the functional groups present in the molecule.

Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

A Technical Guide to the Biological Activity Screening of Calophyllum Extracts

For Researchers, Scientists, and Drug Development Professionals

The genus Calophyllum, belonging to the Calophyllaceae family, comprises approximately 190 species of tropical trees.[1] These plants are a rich reservoir of bioactive secondary metabolites, including a diverse array of xanthones, coumarins, flavonoids, and triterpenes.[1][2][3] Traditionally, various parts of Calophyllum plants have been used in folk medicine to treat a wide range of ailments such as infections, inflammation, tumors, and skin diseases.[1][2][4] This extensive ethnobotanical history has spurred significant scientific interest, revealing potent biological activities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4][5]

This technical guide provides a comprehensive overview of the methodologies used to screen Calophyllum extracts for their biological activities. It is designed to equip researchers and drug development professionals with detailed experimental protocols, comparative data, and a clear understanding of the workflows involved in identifying and isolating novel therapeutic agents from this promising botanical source.

Key Biological Activities of Calophyllum Extracts

Scientific investigations have validated many of the traditional uses of Calophyllum, demonstrating a broad spectrum of pharmacological effects.

-

Anticancer and Cytotoxic Activity: Extracts and isolated compounds from Calophyllum have shown significant cytotoxicity against various human cancer cell lines. For instance, xanthone derivatives from the stem bark of C. inophyllum strongly inhibited the proliferation of HeLa cells.[4] An ethanolic leaf extract of the same species exhibited a concentration-dependent cytotoxic effect on MCF-7 breast cancer cells, with an IC50 value of 120 µg/mL.[6][7] Furthermore, a study on patient-derived breast and lung cancer cells revealed that C. inophyllum branch extracts had significant antiproliferative effects after 72 hours of treatment.[8] Apetalic acid, isolated from Calophyllum polyanthum, demonstrated potent inhibitory activity against eight types of tumor cells, being particularly effective against colon cancer cells (LOVO and SW480).[9]

-

Antimicrobial Activity: Various extracts from Calophyllum species have demonstrated broad-spectrum antimicrobial activity.[10] Methanolic and n-hexane extracts from C. inophyllum fruit peel were active against Staphylococcus aureus and Mycobacterium smegmatis.[11] Studies have shown that extracts from different parts of the plant are effective against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[2] Petroleum ether extracts of C. inophyllum leaves also showed promising activity against pathogenic bacteria and fungi.[12][13]

-

Antioxidant Activity: The high concentration of phenolic and flavonoid compounds in Calophyllum extracts contributes to their strong antioxidant properties.[14][15] Methanolic extracts of Calophyllum gracilentum stem bark, for example, exhibited the highest antioxidant activity in a DPPH scavenging assay, with an IC50 value of 44.17 µg/mL.[14] Similarly, leaf extracts of C. inophyllum have shown potent free radical scavenging and ferric reducing power, correlating with their total phenol and flavonoid content.[15]

-

Other Notable Activities: Beyond these core areas, compounds from Calophyllum have been reported to possess anti-HIV, anti-inflammatory, and larvicidal properties.[1][2][12][13] Calanolide A, a coumarin from this genus, is a non-nucleoside reverse transcriptase inhibitor that has undergone clinical evaluation for its anti-HIV activity.[1][3]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and molecular mechanisms is crucial for understanding the research pipeline. The following diagrams illustrate the typical workflow for screening natural products and a key signaling pathway affected by a Calophyllum-derived compound.

Caption: General workflow for biological activity screening of Calophyllum extracts.

Caption: The process of bioassay-guided fractionation to isolate active compounds.

Caption: Apoptosis signaling pathway induced by Apetalic Acid from C. polyanthum.[9]

Quantitative Data Summary

The following tables summarize quantitative results from various biological activity screenings of Calophyllum extracts and their isolated compounds.

Table 1: Cytotoxic Activity of Calophyllum Extracts and Compounds

| Species / Part | Extract / Compound | Cancer Cell Line | Assay | IC50 / LC50 Value | Citation |

| C. inophyllum (Leaf) | Ethanolic Extract | MCF-7 (Breast) | MTT | 120 µg/mL | [6][7] |

| C. inophyllum (Fruit Shell) | Ethanolic Extract | WiDr (Colorectal) | MTT | 42.47 µg/mL | [16] |

| C. inophyllum (Seed) | Ethanolic Extract | WiDr (Colorectal) | MTT | 1030.41 µg/mL | [16] |

| C. inophyllum (Leaf) | Petroleum Ether Extract | Brine Shrimp (A. salina) | BSLT | 37.56 ppm (24h) | [12][13] |

| C. inophyllum (Leaf) | Chloroform Extract | Brine Shrimp (A. salina) | BSLT | 287.86 ppm (24h) | [12] |

| C. polyanthum (Leaf) | Apetalic Acid | LOVO (Colon) | - | Significant Inhibition | [9] |

| C. polyanthum (Leaf) | Apetalic Acid | SW480 (Colon) | - | Significant Inhibition | [9] |

| C. inophyllum (Stem Bark) | Xanthone Derivatives | HeLa (Cervical) | - | IC50: 2.77-7.57 mM | [4] |

Table 2: Antimicrobial Activity of Calophyllum Extracts

| Species / Part | Extract Type | Microorganism | MIC (mg/mL) | Zone of Inhibition (mm) | Citation |

| C. inophyllum | Hexane Extract | Bacillus cereus | 0.098 | - | [2] |

| C. inophyllum (Leaf) | Petroleum Ether | Shigella dysenteriae | - | 16-20 | [12][13] |

| C. inophyllum (Leaf) | Petroleum Ether | Candida sp. | - | 6-14 | [12][13] |

| C. soulattri (Stem Bark) | n-Hexane Fraction | Various Bacteria | - | - | [17] |

| C. inophyllum | Methanol Extract | Bacillus subtilis | - | 17-24 | [2] |

| C. inophyllum | Methanol Extract | Staphylococcus aureus | - | 17-24 | [2] |

Table 3: Antioxidant Activity of Calophyllum Extracts

| Species / Part | Extract Type | Assay | IC50 Value | Citation |

| C. gracilentum (Stem Bark) | Methanolic Extract | DPPH | 44.17 µg/mL | [14] |

| C. inophyllum (Leaf) | 80% Methanol | DPPH | 0.054 mg/mL (54 µg/mL) | [4] |

| C. inophyllum (Seed) | Maceration (Ethanol) | DPPH | 13.15 ppm (µg/mL) | |

| C. inophyllum (Seed) | Ultrasonic (Ethanol) | DPPH | 16.34 ppm (µg/mL) | [18] |

| C. soulattri (Stem Bark) | n-Hexane Fraction | DPPH | 2.2 µg/mL |

Detailed Experimental Protocols

This section provides standardized protocols for the key bioassays mentioned. Researchers should adapt concentrations and incubation times based on the specific extract and target organisms or cells.

Preparation of Plant Extracts

-

Collection and Preparation: Collect fresh plant material (e.g., leaves, bark) and have it authenticated by a botanist.[12] Clean the material, dry it in the shade or a low-temperature oven, and grind it into a fine powder.[12]

-

Extraction by Maceration:

-

Soak the powdered plant material (e.g., 100 g) in a suitable solvent like ethanol or methanol (e.g., 300 mL) in a sealed container.[12]

-

Keep the mixture at room temperature for a specified period (e.g., 48-72 hours), with occasional shaking.[8]

-

Filter the mixture using Whatman filter paper. The solvent can be evaporated using a rotary evaporator under reduced pressure to obtain the crude extract.[11][19] Store the dried extract at 4°C.[2]

-

Cytotoxicity Assays

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt to a purple formazan product.[20][21]

-

Protocol:

-

Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.

-

Prepare serial dilutions of the Calophyllum extract in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the extract dilutions. Include a vehicle control (solvent used to dissolve the extract) and a positive control (e.g., doxorubicin).[16]

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[22]

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of extract that inhibits 50% of cell growth).

-

This assay quantifies cell density based on the binding of the SRB dye to basic amino acids of cellular proteins.[23]

-

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

After incubation, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plate five times with slow-running tap water and allow it to air dry.

-

Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.

-

Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measure the absorbance at approximately 510 nm using a microplate reader.[8]

-

Antimicrobial Assays

This method is used for preliminary screening of antimicrobial activity.

-

Protocol:

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[19]

-

Evenly swab the inoculum onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria).

-

Aseptically punch wells (e.g., 5-6 mm in diameter) into the agar.[24]

-

Add a specific volume (e.g., 50-100 µL) of the dissolved plant extract at a known concentration into each well.[24]

-

Include a negative control (solvent) and a positive control (standard antibiotic).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[12]

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[24]

-

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24] The broth microdilution method is commonly used.[25]

-

Protocol:

-

In a 96-well microplate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to each well.

-

Add 100 µL of the stock extract solution to the first well and perform a two-fold serial dilution across the plate.[26]

-

Prepare a standardized microbial suspension and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.[19]

-

Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the extract in which no visible turbidity (growth) is observed.[26]

-

Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[27]

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Dilute it to obtain an absorbance of approximately 1.0 at 517 nm.[28]

-

Prepare various concentrations of the Calophyllum extract in methanol.

-

In a 96-well plate, add a small volume of the extract solution (e.g., 100 µL) to the wells.

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[28]

-

Incubate the plate in the dark at room temperature for 30 minutes.[28]

-

Measure the absorbance at 517 nm.

-

Use a standard antioxidant like ascorbic acid or Trolox for comparison.

-

Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals).

-

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

-

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[29]

-

Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.7-1.1 at 734 nm.[28][29]

-

Prepare various concentrations of the Calophyllum extract.

-

In a 96-well plate, add a small volume of the extract (e.g., 10 µL) to the wells.

-

Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).[28]

-

Incubate at room temperature for about 6-7 minutes.[28]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

The Calophyllum genus stands out as a prolific source of diverse and potent bioactive compounds. The systematic screening of its extracts using the standardized protocols detailed in this guide is a critical first step in the drug discovery pipeline. By employing a combination of cytotoxicity, antimicrobial, and antioxidant assays, researchers can effectively identify promising extracts and, through bioassay-guided fractionation, isolate novel compounds. The data presented herein confirms the significant therapeutic potential of Calophyllum species, particularly in the development of new anticancer and antimicrobial agents. Further research focusing on the mechanisms of action and in vivo efficacy of these compounds is essential to translate these findings into clinical applications.

References

- 1. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scholar.its.ac.id [scholar.its.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioassay-guided isolation of anti-tumor polyprenylphloroglucinols from Calophyllum polyanthum and primary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. doc-developpement-durable.org [doc-developpement-durable.org]

- 12. phytojournal.com [phytojournal.com]

- 13. researchgate.net [researchgate.net]

- 14. EMAN RESEARCH PUBLISHING |Full Text|Antioxidant Potential of Calophyllum gracilentum: A Study on Total Phenolic Content, Total Flavonoid Content, and Free Radical Scavenging Activities [publishing.emanresearch.org]

- 15. (Open Access) Evaluation of antioxidant potentials of leaf aqueous and methanolic extracts of calophyllum inophyllum in relation to total phenol and flavonoid contents (2014) | Sumana Dutta | 12 Citations [scispace.com]

- 16. journal.uii.ac.id [journal.uii.ac.id]

- 17. researchgate.net [researchgate.net]

- 18. gjesm.net [gjesm.net]

- 19. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]

- 21. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytotoxicity Assessment - Lifeasible [extract.lifeasible.com]

- 24. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 25. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 26. JCDR - Antibacterial activity, Minimum inhibitory concentration, Plant extracts, Streptococcus mutans [jcdr.net]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. 2.4. Antioxidant Activity Determined by DPPH•, ABTS and CUPRAC Assays [bio-protocol.org]

Preliminary In Vitro Evaluation of Isoapetalic Acid: A Technical Guide and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapetalic acid, a natural compound isolated from plants of the Calophyllum genus, presents a yet-unexplored frontier in drug discovery. While direct in vitro evaluations of this compound are notably scarce in publicly available scientific literature, the rich pharmacological profile of its source genus and related compounds suggests its potential as a bioactive molecule. This technical guide summarizes the current, limited knowledge on this compound and provides a broader context by examining the in vitro biological activities of extracts from Calophyllum species and other structurally related compounds. This document aims to serve as a foundational resource to stimulate and guide future in vitro research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a complex organic compound with the molecular formula C22H28O6.[1] It has been identified in plant species such as Calophyllum blancoi and Calophyllum membranaceum.[1] The Calophyllum genus is a well-documented source of a diverse array of secondary metabolites, including xanthones and coumarins, which have demonstrated significant biological activities.[2][3] These activities range from cytotoxic, antiviral, and antimicrobial to anti-inflammatory effects.[2][4] Given this context, this compound emerges as a compound of interest for preliminary in vitro evaluation to uncover its potential pharmacological properties.

In Vitro Biological Activities of Related Compounds and Calophyllum Extracts

While specific data on this compound is lacking, the in vitro activities of other compounds isolated from Calophyllum species and extracts thereof provide valuable insights into potential areas of investigation.

Anticancer Activity

A closely related compound, apetalic acid, isolated from Calophyllum polyanthum, has demonstrated significant inhibitory activity against a panel of eight human tumor cell lines. Notably, it showed strong activity against two colon cancer cell lines, LOVO and SW480, where it was found to inhibit cell proliferation, migration, and invasion, and to induce apoptosis.[5]

Anisomelic acid, another natural compound, has been shown to be cytotoxic to breast and cervical cancer cell lines in a dose- and duration-dependent manner, as determined by the MTT assay.[6] Further studies using Acridine Orange & Ethidium Bromide (AO & EB) and Hoechst 33258 staining revealed typical apoptotic morphology in treated cells.[6]

Table 1: In Vitro Anticancer Activity of Apetalic Acid and Other Natural Compounds

| Compound/Extract | Cell Line(s) | Assay | Endpoint | Observed Effect | Reference |

| Apetalic Acid | MHCC97H, CNE1, CNE2, B16, LOVO, SW480, A549, 1299 | Not Specified | Inhibition of cell proliferation, migration, invasion; apoptosis induction | Significant inhibitory activity, especially against LOVO and SW480 cells | [5] |

| Anisomelic Acid | Breast and Cervical Cancer Cells | MTT Assay | Cell Viability (IC50) | Cytotoxic in a dose- and duration-dependent manner | [6] |

| Ethanolic extracts of Acacia modesta and Opuntia monocantha | HepG2 (Liver Cancer) | MTT, Crystal Violet, Trypan Blue | Cell Viability, Proliferation | Dose-dependent decrease in cell viability | [7] |

Anti-inflammatory Activity

Extracts from Calophyllum membranaceum have been found to contain numerous xanthones, with several compounds exhibiting remarkable anti-inflammatory activities, with IC50 values ranging from 7.8 to 36.0 μM in assays measuring nitric oxide (NO) inhibitory effects in LPS-stimulated RAW 264.7 cells.[4][8]

The anti-inflammatory potential of plant extracts is often evaluated in vitro through methods like the inhibition of heat-induced albumin denaturation.[9] For instance, extracts of Ocimum sanctum were shown to be effective in inhibiting this process.[9] Another common in vitro assay is the membrane stabilization test on human red blood cells.[10]

Table 2: In Vitro Anti-inflammatory Activity of Calophyllum membranaceum Xanthones

| Compound(s) | Assay | Cell Line | IC50 Values (μM) | Reference |

| Various Xanthones | Nitric Oxide (NO) Inhibition | RAW 264.7 | 7.8 - 36.0 | [4][8] |

Antimicrobial Activity

The genus Calophyllum is also known for its antimicrobial properties.[2] While specific tests on this compound are not available, various extracts and compounds from this genus have been shown to be active against a range of pathogens. For example, an ethanol leaf extract of Calophyllum inophyllum showed significant inhibitory activity against Clostridium perfringens and Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 128 μg/mL.[11]

Table 3: In Vitro Antimicrobial Activity of Calophyllum inophyllum Extract

| Extract/Compound | Test Organism(s) | Assay | MIC (μg/mL) | Reference |

| C. inophyllum ethanol leaf extract | Clostridium perfringens, Listeria monocytogenes | Broth microdilution | 128 | [11] |

| C. inophyllum ethanol leaf extract | Clostridium difficile | Broth microdilution | 512 | [11] |

Recommended Experimental Protocols for Future In Vitro Evaluation

Based on the activities observed for related compounds, the following are detailed methodologies for key in vitro experiments to assess the biological potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic potential of a compound against various cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, HepG2 for liver, HT-29 for colon) and a normal cell line (e.g., human dermal fibroblasts) should be used to assess selectivity.

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[7][12]

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Procedure:

-

Plate RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production, in the continued presence of this compound.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at approximately 540 nm.

-

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to LPS-stimulated cells without the test compound. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

Antimicrobial Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

-

Data Analysis: The MIC value is reported in µg/mL or µM.

Visualizing Experimental Workflows and Potential Signaling Pathways

To guide future research, the following diagrams illustrate a general workflow for in vitro screening and a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.

Caption: A generalized experimental workflow for the in vitro screening of a natural product like this compound.

Caption: A hypothetical signaling pathway (NF-κB and PI3K/Akt) that could be a target for this compound's potential anti-inflammatory or anticancer effects.

Conclusion and Future Directions

The preliminary in vitro evaluation of this compound is an area ripe for investigation. While direct evidence of its biological activity is currently absent from the scientific literature, the pronounced pharmacological effects of extracts from its source genus, Calophyllum, and of related compounds, strongly suggest that this compound could possess valuable therapeutic properties. Future research should prioritize a systematic in vitro screening of this compound, focusing on its cytotoxic, anti-inflammatory, and antimicrobial activities. The experimental protocols and conceptual frameworks provided in this guide offer a structured approach for such investigations. Elucidating the in vitro bioactivity of this compound will be a critical first step in determining its potential for further development as a novel therapeutic agent.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the Cytotoxic Potential of Anisomelic Acid Isolated from Anisomeles malabarica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antioxidant Activity of Liposomal Formulations of Sea Buckthorn and Grape Pomace [mdpi.com]

- 8. Xanthones from the stems of Calophyllum membranaceum Gardn. et Champ. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. medic.upm.edu.my [medic.upm.edu.my]

An In-depth Technical Guide to the Solubility of Isoapetalic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoapetalic acid, a natural compound of interest for its potential biological activities, presents a critical challenge in drug development and research: its solubility. Understanding the solubility of this compound in various solvents is paramount for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a foundational understanding of the principles governing its dissolution. Due to the limited availability of quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility and established methodologies for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

The relatively high XLogP3 value suggests a lipophilic nature, indicating that this compound is likely to be more soluble in nonpolar organic solvents than in polar solvents like water.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Solubility |

| Chlorinated | Chloroform | Soluble |

| Dichloromethane | Soluble | |

| Esters | Ethyl Acetate | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |

| Ketones | Acetone | Soluble |

This data is based on qualitative descriptions found in chemical supplier information and may not represent saturation solubility under specific conditions.

The principle of "like dissolves like" is a fundamental concept for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Experimental Protocol for Solubility Determination: Shake-Flask Method with HPLC Analysis

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][3][4][5][6] This protocol outlines a general procedure that can be adapted for determining the quantitative solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[7][8][9][10]

-

Volumetric flasks and pipettes

Experimental Workflow

Detailed Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean autosampler vial. This step is critical to remove all undissolved particles.

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Analyze the standard solutions and the diluted sample solutions by HPLC. The mobile phase and column should be chosen to achieve good separation and peak shape for this compound. A reversed-phase C18 column is often a good starting point for compounds of this nature.

-

Record the peak areas from the chromatograms.

-

-

Data Analysis:

-

Plot a calibration curve of peak area versus the concentration of the standard solutions.

-

Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. The final solubility is typically reported in mg/mL or mol/L.

-

Signaling Pathways and Biological Context

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in specific signaling pathways. While some related long-chain fatty acids have been shown to influence pathways such as the Hippo-YAP pathway or act as intracellular signaling molecules, no such data is available for this compound itself.[11][12] Further research is required to elucidate the precise molecular mechanisms and signaling cascades that may be modulated by this compound.

Conclusion

This technical guide has summarized the available qualitative solubility data for this compound and provided a detailed, adaptable experimental protocol for its quantitative determination. The provided workflow and logical diagrams offer a clear visual representation of the experimental process and the underlying principles of solubility. For researchers and drug development professionals, the ability to accurately determine the solubility of this compound is a critical step in advancing its potential therapeutic applications. The methodologies outlined herein provide a robust framework for obtaining this essential data.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palmitic acid dysregulates the Hippo-YAP pathway and inhibits angiogenesis by inducing mitochondrial damage and activating the cytosolic DNA sensor cGAS-STING-IRF3 signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Extraction of Isoapetalic Acid from Calophyllum Leaves

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting isoapetalic acid, a bioactive coumarin, from the leaves of Calophyllum species. The protocols outlined below are based on established methodologies for the extraction of coumarins and related phenolic compounds from plant materials, specifically tailored for the isolation of this compound.

Introduction

Calophyllum is a genus of tropical flowering plants known to be a rich source of bioactive secondary metabolites, including xanthones, flavonoids, and coumarins.[1] this compound, a pyranocoumarin derivative, has been identified in species such as Calophyllum blancoi and Calophyllum membranaceum.[2][3] While much of the research on this compound has focused on its isolation from seeds, the leaves of Calophyllum species also represent a viable source of this and other valuable coumarins.[3][4] The extraction and purification of this compound are crucial steps for its further investigation in drug discovery and development.

This document provides detailed protocols for the extraction, fractionation, and purification of this compound from Calophyllum leaves, along with methods for its identification and quantification.

Data Presentation: Summary of Extraction Parameters

The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction method, and duration. The following table summarizes typical parameters for the extraction of coumarins from Calophyllum leaves, which can be optimized for maximizing the yield of this compound.

| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |

| Solvent | Methanol, Ethanol, Acetone, Ethyl Acetate | n-Hexane, Ethyl Acetate, Methanol | Ethanol, Methanol |

| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | 10:1 to 20:1 (v/w) | 15:1 to 20:1 (v/w) |

| Temperature | Room Temperature (20-25°C) | Boiling point of the solvent | 40-60°C |

| Extraction Time | 24-72 hours | 6-24 hours | 30-60 minutes |

| Typical Yield (Crude Extract) | 10-20% | 15-25% | 20-30% |

Experimental Protocols

Protocol 1: General Extraction of Coumarins from Calophyllum Leaves

This protocol describes a general method for obtaining a crude extract from Calophyllum leaves, which is enriched in coumarins, including this compound.

1. Plant Material Preparation:

-

Collect fresh, healthy leaves of the desired Calophyllum species.

-

Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

-

Air-dry the leaves in the shade for 7-10 days or use a hot air oven at a controlled temperature (40-50°C) until a constant weight is achieved.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Solvent Extraction (Maceration):

-

Weigh 100 g of the powdered leaf material and place it in a large Erlenmeyer flask.

-

Add 1 L of 80% methanol to the flask, ensuring all the plant material is fully submerged.

-

Seal the flask and keep it on an orbital shaker at room temperature for 48 hours.

-

After 48 hours, filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process with the residue two more times using fresh solvent to ensure maximum extraction of compounds.

-

Pool the filtrates from all three extractions.

3. Solvent Evaporation:

-

Concentrate the pooled methanolic extract using a rotary evaporator at 40-50°C under reduced pressure to remove the methanol.

-

The resulting crude extract can be further dried in a desiccator to obtain a solid residue.

4. Liquid-Liquid Partitioning (Fractionation):

-

Suspend the crude methanolic extract in 500 mL of distilled water.

-

Transfer the aqueous suspension to a 1 L separating funnel.

-

Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane followed by ethyl acetate.

-

Add 500 mL of n-hexane to the separating funnel, shake vigorously for 5-10 minutes, and allow the layers to separate.

-

Collect the upper n-hexane layer. Repeat this step two more times with fresh n-hexane.

-

Pool the n-hexane fractions and concentrate them to obtain the n-hexane fraction.

-

Next, to the remaining aqueous layer, add 500 mL of ethyl acetate and repeat the partitioning process as described for n-hexane.

-

Pool the ethyl acetate fractions and concentrate to yield the ethyl acetate fraction, which is expected to be enriched in coumarins.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol details the purification of this compound from the coumarin-rich ethyl acetate fraction obtained in Protocol 1.

1. Preparation of the Column:

-

Use a glass column (e.g., 50 cm length, 4 cm diameter) packed with silica gel (60-120 mesh) as the stationary phase.

-

Prepare a slurry of silica gel in n-hexane and pour it into the column carefully to avoid air bubbles.

-

Allow the silica gel to settle and wash the column with n-hexane.

2. Sample Loading:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase (n-hexane:ethyl acetate, 9:1 v/v).

-

Adsorb this sample onto a small amount of silica gel and allow it to dry.

-

Carefully load the dried sample-silica gel mixture onto the top of the prepared column.

3. Elution:

-

Begin elution with a mobile phase of n-hexane:ethyl acetate (9:1 v/v).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, 1:1 v/v) and then introducing methanol in the ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.

4. Fraction Analysis by Thin Layer Chromatography (TLC):

-

Monitor the collected fractions using TLC on silica gel plates.

-

Use a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

-

After developing the TLC plate, visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions that show a spot corresponding to the Rf value of a standard this compound (if available) or fractions with similar TLC profiles.

5. Recrystallization:

-

Concentrate the pooled fractions containing this compound.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) and allow it to crystallize at a low temperature.

-

Filter the crystals and wash them with a cold solvent to obtain purified this compound.

Protocol 3: Purity Assessment and Identification by HPLC and Spectroscopic Techniques

1. High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the isolated this compound using a reverse-phase HPLC system.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm or 330 nm.

-

The purity can be determined by the peak area percentage.

2. Spectroscopic Identification:

-

Confirm the structure of the isolated compound as this compound using spectroscopic methods.

-

UV-Vis Spectroscopy: Record the UV spectrum in methanol to determine the absorption maxima.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify functional groups.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the detailed structure.[3]

Mandatory Visualizations

Caption: Workflow for the extraction and isolation of this compound.

Caption: Liquid-liquid partitioning workflow for fractionating the crude extract.

References

Application Notes and Protocols for the Isolation and Purification of Isoapetalic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoapetalic acid is a naturally occurring chromanone acid found in various species of the genus Calophyllum.[1] This class of compounds has garnered interest for its diverse biological activities, including cytotoxic effects against cancer cell lines.[1] The complex structure of this compound and its presence in a mixture of related compounds in its natural source necessitate a robust and efficient protocol for its isolation and purification. This document provides a detailed, representative protocol for the isolation and purification of this compound from its natural source, Calophyllum spp. The methodologies described are based on established techniques for the separation of chromanone acids and other related natural products.[2][3]

Data Presentation

The following table summarizes the hypothetical quantitative data for a typical isolation and purification of this compound from 1 kg of dried Calophyllum spp. stem bark. This data is illustrative and can vary based on the specific plant material and experimental conditions.

| Step | Description | Starting Mass (g) | Product Mass (g) | Yield (%) | Purity (%) |

| 1 | Extraction | 1000 | 50.0 | 5.0 | ~10 |

| 2 | Solvent Partitioning | 50.0 | 20.0 | 40.0 | ~25 |

| 3 | Silica Gel Column Chromatography | 20.0 | 2.0 | 10.0 | ~90 |

| 4 | Preparative HPLC | 2.0 | 1.5 | 75.0 | >98 |

Experimental Protocols

1. Extraction

This step aims to extract a broad range of secondary metabolites, including this compound, from the plant material.

-

Materials:

-

Dried and powdered stem bark of Calophyllum spp.

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Large glass container with a lid

-

Rotary evaporator

-

Filter paper and funnel

-

-

Procedure:

-

Macerate 1 kg of the dried, powdered stem bark of Calophyllum spp. in 5 L of dichloromethane at room temperature for 48 hours.

-

Filter the mixture and collect the filtrate.

-

Repeat the extraction process on the plant residue with fresh dichloromethane (2 x 5 L) to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude dichloromethane extract.

-

Further, macerate the same plant residue in 5 L of methanol for 48 hours, filter, and concentrate to obtain the crude methanol extract. (Note: this compound is expected to be more soluble in the less polar dichloromethane fraction).

-

2. Solvent Partitioning

This step separates compounds based on their differential solubility in immiscible solvents, enriching the fraction containing this compound.

-

Materials:

-

Crude dichloromethane extract

-

n-Hexane

-

90% Methanol (MeOH) in water

-

Separatory funnel

-

-

Procedure:

-

Dissolve the crude dichloromethane extract in a minimal amount of 90% methanol.

-

Transfer the solution to a separatory funnel and add an equal volume of n-hexane.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the lower methanolic layer. The upper hexane layer will contain highly nonpolar compounds like fats and sterols.

-

Repeat the partitioning of the methanolic layer with fresh n-hexane (2x) to remove residual nonpolar impurities.

-

Evaporate the solvent from the combined methanolic fractions to obtain the enriched extract.

-

3. Silica Gel Column Chromatography

This is the primary purification step to separate this compound from other compounds in the enriched extract.

-

Materials:

-

Enriched extract from solvent partitioning

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp

-

-

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack it into a glass column.

-

Adsorb the enriched extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v), and finally with methanol if highly polar compounds need to be eluted.

-

Collect fractions of equal volume (e.g., 20 mL).

-

Monitor the separation by spotting the fractions on a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Visualize the spots under a UV lamp.

-

Combine the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).

-

Evaporate the solvent from the combined fractions to obtain the semi-purified this compound.

-

4. Preparative High-Performance Liquid Chromatography (HPLC)

This final step is used to achieve high purity of the target compound.

-

Materials:

-

Semi-purified this compound

-

Preparative HPLC system with a suitable column (e.g., C18)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA) or Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve the semi-purified this compound in a small volume of the mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

Use a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid. The gradient can be optimized based on analytical HPLC runs.

-

Inject the sample and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the pure this compound.

-

Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Generalized structure of this compound, a chromanone derivative.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isoapetalic Acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of isoapetalic acid using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be accurate, precise, and robust for the determination of this compound in bulk drug substances and pharmaceutical formulations.

Disclaimer: As of the last update, a standardized and universally validated HPLC method specifically for "this compound" was not found in publicly available scientific literature. The following method has been developed based on established principles of HPLC for the analysis of organic acids and is provided as a robust starting point for method development and validation in a research setting. The presented quantitative data is hypothetical and for illustrative purposes.

Chromatographic Conditions

A gradient HPLC method was developed to ensure optimal separation and peak shape for this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-12.1 min: 70-30% B, 12.1-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Run Time | 15 minutes |

Experimental Protocols

Preparation of Mobile Phase

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas for at least 15 minutes.

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for generating the calibration curve.

Preparation of Sample Solutions

-

Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound bulk drug substance and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a nominal concentration of 1000 µg/mL. Further dilute to a concentration within the calibration range (e.g., 50 µg/mL).

-

Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 50 mL centrifuge tube. Add 25 mL of diluent, sonicate for 15 minutes, and then centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the series of working standard solutions to establish the calibration curve.

-

Inject the sample solutions for analysis.

-

After each injection, the column is washed and re-equilibrated to the initial conditions.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed:

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent) and a placebo (formulation excipients without the active pharmaceutical ingredient). No interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity.

Linearity

The linearity was assessed by analyzing seven concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = 45821x + 1234 |

Accuracy (Recovery)

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | % RSD (n=3) |

| 80% | 40 | 39.8 | 99.5 | 0.8 |

| 100% | 50 | 50.3 | 100.6 | 0.6 |

| 120% | 60 | 59.5 | 99.2 | 0.9 |

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

-